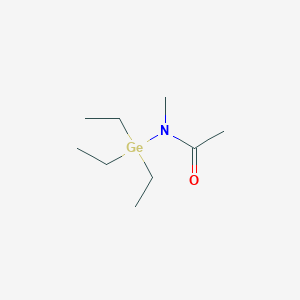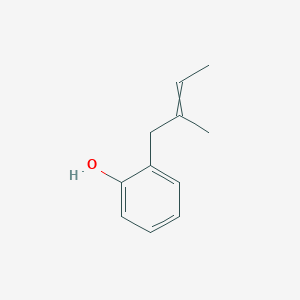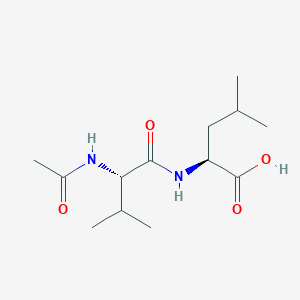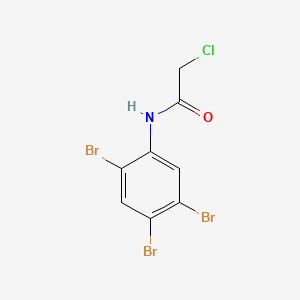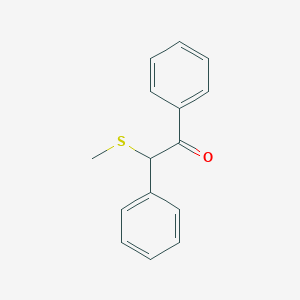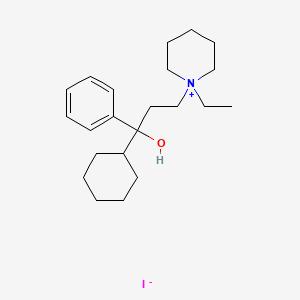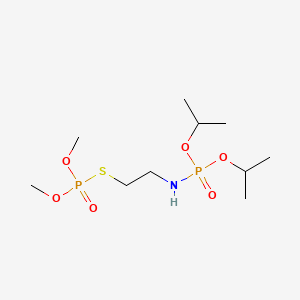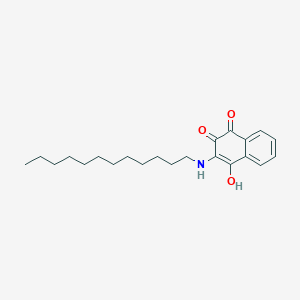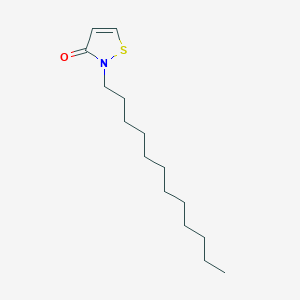
2-Dodecyl-1,2-thiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyl-1,2-thiazol-3(2H)-one is an organic compound belonging to the thiazolone family. Thiazolones are known for their diverse biological activities and are often used in various industrial applications. This compound, in particular, is characterized by a dodecyl chain attached to the thiazolone ring, which imparts unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of dodecylamine with carbon disulfide and an appropriate halogenated compound, followed by cyclization to form the thiazolone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperatures.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to other functional groups.
Substitution: The dodecyl chain or other parts of the molecule can be substituted with different groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-Dodecyl-1,2-thiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating infections.
Industry: Utilized in the formulation of various products, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Dodecyl-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The thiazolone ring can interact with enzymes or receptors, leading to biological effects. The dodecyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dodecyl-1,3-thiazol-4(5H)-one
- 2-Dodecyl-1,2-thiazolidin-3-one
- 2-Dodecyl-1,2-thiazol-5(2H)-one
Uniqueness
2-Dodecyl-1,2-thiazol-3(2H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dodecyl chain and the thiazolone ring makes it particularly effective in certain applications compared to its analogs.
Propiedades
Número CAS |
26530-07-4 |
|---|---|
Fórmula molecular |
C15H27NOS |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
2-dodecyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C15H27NOS/c1-2-3-4-5-6-7-8-9-10-11-13-16-15(17)12-14-18-16/h12,14H,2-11,13H2,1H3 |
Clave InChI |
XNZFZRQEAZMSIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1C(=O)C=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


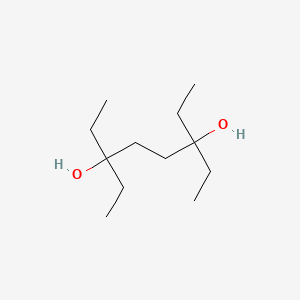
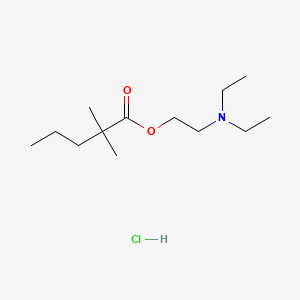
![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
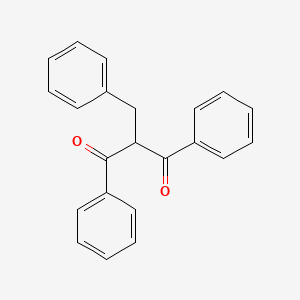

![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
